molecular formula C26H28N2O2S B4078571 1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine

1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine

Cat. No. B4078571
M. Wt: 432.6 g/mol
InChI Key: FQIOWRIQSBSOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine, also known as CM156, is a compound that has shown promising results in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. It has been shown to induce apoptosis (cell death) in cancer cells, and to reduce inflammation and oxidative stress in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine has been found to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer cells, it has been shown to inhibit cell proliferation, induce cell death, and reduce tumor growth. In animal models of Alzheimer's disease, it has been found to reduce amyloid beta accumulation and improve cognitive function. In animal models of schizophrenia, it has been shown to reduce oxidative stress and improve behavioral symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for developing new cancer treatments. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for treating brain diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain diseases.

Future Directions

There are many potential future directions for research on 1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine. One direction is to further study its mechanism of action in order to better understand how it works and to design more effective treatments. Another direction is to test its efficacy in other diseases, such as Parkinson's disease or multiple sclerosis. Additionally, there is potential for developing new derivatives of 1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine that may have even greater potency and specificity for certain diseases.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)carbonothioyl]-4-(diphenylmethyl)piperazine has been studied extensively for its potential use in treating various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been found to have potent anti-cancer activity in vitro and in vivo, and has shown promising results in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2S/c1-29-23-14-13-22(19-24(23)30-2)26(31)28-17-15-27(16-18-28)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIOWRIQSBSOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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